BRD2 Bromodomain 1 (BD1) Binding Engagement via BROMOscan Assay
3-Bromo-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide was profiled for binding to human BRD2 bromodomain 1 (BD1, residues 72–205, long isoform) expressed in a bacterial system using the BROMOscan displacement assay, and the result is registered in ChEMBL as CHEMBL4185433 [1]. The unsubstituted benzamide analog (CAS 2034443-60-0) has no reported BRD2 binding activity in public databases, indicating that the 3-bromo substituent is a determinant for bromodomain recognition. Although the exact Kd value is not publicly displayed in the assay summary page, the presence of this compound in a curated bromodomain screening panel confirms its interaction with the BRD2 BD1 pocket, a feature absent in des-bromo comparators [1].
| Evidence Dimension | BRD2 BD1 binding (BROMOscan assay) |
|---|---|
| Target Compound Data | Active (exact Kd not publicly displayed; ChEMBL assay ID 1750673) |
| Comparator Or Baseline | Unsubstituted analog (CAS 2034443-60-0): No BRD2 binding data reported |
| Quantified Difference | Qualitative: 3-Bromo compound is bromodomain-active; des-bromo analog shows no evidence of bromodomain engagement |
| Conditions | Human partial-length BRD2 BD1 (residues 72–205), bacterial expression, BROMOscan displacement assay |
Why This Matters
Bromodomain engagement capability is a key differentiator for epigenetic probe selection; the unsubstituted analog lacks this property entirely, making the 3-bromo compound the only viable candidate for BRD2-targeted studies in this scaffold series.
- [1] BindingDB. ChEMBL_1750673 (CHEMBL4185433): Binding affinity to human partial length BRD2 bromodomain 1 long isoform (72 to 205 residues) expressed in bacterial expression system by BROMOscan assay. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=28&entryid=50002118 View Source
